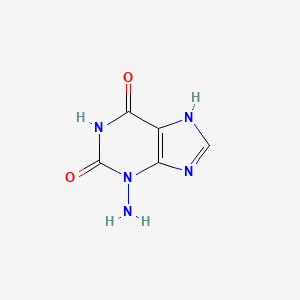

3-Amino-1H-purine-2,6(3H,7H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O2 |

|---|---|

Molecular Weight |

167.13 g/mol |

IUPAC Name |

3-amino-7H-purine-2,6-dione |

InChI |

InChI=1S/C5H5N5O2/c6-10-3-2(7-1-8-3)4(11)9-5(10)12/h1H,6H2,(H,7,8)(H,9,11,12) |

InChI Key |

HDVQGRMHFYSLKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 1h Purine 2,6 3h,7h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-aminoxanthine and its derivatives, offering precise information about the atomic arrangement within the molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 3-aminoxanthine, the chemical shifts of protons are influenced by their position on the purine (B94841) ring system and the nature of any substituent groups.

For instance, in N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide, a related purine derivative, the proton of the CONH group appears as a singlet at δ 9.08 ppm. mdpi.com The aromatic protons are observed in the range of δ 7.03-7.16 ppm, while the protons of the amino group (NH₂) show a singlet at δ 6.76 ppm. mdpi.com The methyl groups attached to the purine ring appear as singlets at δ 3.31 and δ 3.12 ppm. mdpi.com

The specific chemical shifts can vary depending on the solvent used and the specific substitutions on the purine core. For example, in a different derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide, the N1-H proton is observed at δ 10.43 ppm, and the CONH proton is at δ 8.68 ppm. mdpi.com The protons of the amino group in this molecule appear at δ 5.99 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in 3-Aminoxanthine Derivatives

| Proton Type | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide mdpi.com | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide mdpi.com |

| CONH | 9.08 (s) | 8.68 (s) |

| Aromatic H | 7.03-7.16 (m) | 7.37-7.58 (m) |

| NH₂ | 6.76 (s) | 5.99 (s) |

| N-CH₃ | 3.31 (s), 3.12 (s) | - |

| N-CH₂ | - | 3.74 (q) |

| CH₃ (ethyl) | - | 1.06 (t) |

| N1-H | - | 10.43 (s) |

s = singlet, t = triplet, q = quartet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. oregonstate.edu The chemical shifts of carbon atoms are indicative of their hybridization and the electronegativity of neighboring atoms.

In the ¹³C NMR spectrum of N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide, the carbonyl carbons (C=O) of the purine ring are observed at δ 149.5 and 149.7 ppm, while the carbon of the amide carbonyl (CON) appears at δ 164.9 ppm. mdpi.com The carbon atoms of the purine ring, C5 and C6, resonate at δ 87.4 and δ 160.3 ppm, respectively. mdpi.com

The chemical shifts in ¹³C NMR can be influenced by solvent polarity and intermolecular interactions. mdpi.com Generally, carbons in different chemical environments will produce distinct signals, and the number of signals can indicate the degree of symmetry in the molecule. youtube.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in a 3-Aminoxanthine Derivative

| Carbon Type | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide mdpi.com |

| CON | 164.9 |

| C6 | 160.3 |

| CO (purine) | 149.7, 149.5 |

| C-vinyl or C-aromatic | 138.8, 135.0, 129.4, 129.0 (2C), 127.4 (2C), 122.4 |

| C5 | 87.4 |

| N3-CH₂ | 34.4 |

| CH₃ | 13.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.gov The molecular ion peak (M+) provides the molecular weight of the compound.

The fragmentation of purine derivatives often involves characteristic losses of small molecules or radicals. For example, in the mass spectrum of some pyrimidine (B1678525) derivatives, fragmentation can occur through the loss of functional groups from the side chains, followed by the cleavage of the pyrimidine ring itself. sapub.org The fragmentation patterns are often predictable and can be used to confirm the structure of the molecule. libretexts.orgwikipedia.org For instance, the presence of a sulfur atom can be identified by the M+2 peak due to its isotopic abundance. sapub.org

Different fragmentation pathways can be observed, such as alpha-cleavage, which is common in aliphatic amines, and the McLafferty rearrangement in molecules containing a carbonyl group. libretexts.orgwikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the IR spectrum of a purine derivative like 3-aminoxanthine, characteristic absorption bands would be expected for the N-H, C=O, and C=N functional groups. For example, the N-H stretching vibrations of the amino group and the purine ring typically appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the dione (B5365651) structure are expected to be strong and appear in the range of 1650-1750 cm⁻¹. The C=N and C=C stretching vibrations within the purine ring would be observed in the 1400-1650 cm⁻¹ region.

The IR spectrum of xanthine (B1682287), a closely related compound, shows characteristic absorptions that can be used as a reference. nist.govchemicalbook.com In some derivatives, the absence of certain bands can also be informative; for instance, the disappearance of bands around 3200 and 3350-3400 cm⁻¹ can confirm the condensation of a secondary amine and a Schiff base. rsc.org

Interactive Data Table: Typical IR Absorption Bands for Purine-like Structures

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O | 1650-1750 | Stretching |

| C=N, C=C | 1400-1650 | Stretching |

| N-H | 1550-1650 | Bending |

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

The XRD pattern of a crystalline material is unique and can be used for identification. In the study of related materials, XRD has been used to confirm the presence of specific crystalline phases, such as sodalite, after certain chemical treatments. mdpi.com

Thermal Analysis Techniques (TG-DTA) in Compound Characterization

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of compounds. eag.com TG measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. eag.com

A TG-DTA analysis of 3-aminoxanthine would reveal its decomposition temperature and any mass loss associated with the loss of volatile components or decomposition products. researchgate.net The DTA curve can indicate whether decomposition processes are endothermic or exothermic and can also detect phase transitions like melting. eag.comnih.gov For example, the TG curve of a related purine derivative, caffeine (B1668208), shows that it is stable up to 175°C, with total mass loss occurring in a single step between 175-315°C. researchgate.net The heating rate can influence the TG-DTA curves, with higher rates potentially shifting decomposition temperatures to higher values. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino 1h Purine 2,6 3h,7h Dione Analogues

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic structural modifications of the 3-Amino-1H-purine-2,6(3H,7H)-dione scaffold involve alterations at various positions of the purine (B94841) ring system (N1, N7, C8) and on the 3-amino group itself. These changes are designed to probe the steric, electronic, and lipophilic requirements of the target binding site.

Modifications at the N1 and N7 Positions:

Substitutions at the N1 and N7 positions of the xanthine (B1682287) core are well-known to modulate affinity and selectivity for various receptors, particularly adenosine (B11128) receptors. For instance, in a series of 1,7-disubstituted xanthines (paraxanthine analogues), the nature of the alkyl or aryl groups at these positions dramatically affects receptor affinity. nih.gov While direct studies on 3-amino analogues are limited, it can be inferred from related xanthine derivatives that small alkyl groups, such as methyl or ethyl, at N1 and N7 are generally well-tolerated and can contribute to favorable interactions. In a study of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives, the introduction of arylalkyl or allyl groups at the N7 position was explored for its impact on 5-HT receptor affinity. nih.gov This suggests that for 3-amino analogues, varying the substituents at N7 could be a viable strategy to modulate biological activity.

Modifications at the C8 Position:

The C8 position of the purine ring offers a key vector for introducing a wide range of substituents that can explore different regions of a binding pocket. In related purine-2,6-dione (B11924001) series, the introduction of bulky aromatic groups, alkyl chains, or hydrogen-bonding moieties at C8 has been shown to significantly impact biological activity. nih.gov For example, in a series of 8-mercapto-3,7-dihydro-1H-purine-2,6-diones, various substituents were introduced to inhibit sirtuin enzymes. mdpi.com The synthesis of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-diones has also been reported, highlighting the feasibility and importance of modifications at this position for tuning receptor interactions. nih.gov

Modifications of the 3-Amino Group:

The 3-amino group itself can be a target for modification. Acylation, alkylation, or incorporation into a heterocyclic ring can alter the hydrogen-bonding capacity, basicity, and steric profile of the molecule. These changes would be expected to have a profound effect on the molecule's interaction with its biological target. For instance, the conversion of the amino group to an amide or a sulfonamide would introduce different electronic and steric properties, potentially leading to altered binding modes and activities.

The following table summarizes the general impact of systematic structural modifications on related purine-2,6-dione analogues, which can be extrapolated to the 3-amino series.

| Position of Modification | Type of Substituent | General Impact on Biological Activity (in related series) |

| N1 | Small alkyl (e.g., methyl, ethyl) | Generally required for high affinity at adenosine receptors. nih.gov |

| N7 | Alkyl, Arylalkyl, Propynyl | Modulates selectivity and affinity for various receptors, including 5-HT receptors. nih.gov |

| C8 | Aryl, Alkyl, Aminoalkyl | Significantly influences potency and selectivity; allows for exploration of different binding pocket regions. nih.govnih.gov |

| 3-Amino | Acylation, Alkylation | Expected to alter hydrogen bonding, basicity, and steric interactions, leading to changes in activity. |

Correlations Between Substituent Electronic and Steric Properties and Biological Efficacy

The biological efficacy of this compound analogues is intrinsically linked to the electronic and steric properties of their substituents. The interplay of these properties governs the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the ligand and its biological target.

Electronic Effects:

The electronic nature of substituents on the purine ring and the 3-amino group can influence the electron distribution within the molecule, affecting its pKa, hydrogen-bonding capabilities, and potential for pi-pi stacking interactions.

Electron-withdrawing groups (EWGs) , if introduced for example at the C8 position (e.g., nitro, cyano), would have the opposite effect, decreasing the electron density of the purine core. This could be beneficial for interactions with electron-rich pockets in a target protein.

A theoretical study on a related compound, 6-Amino-1,3-dimethyl-1H-purin-2(3H)-one, using Density Functional Theory (DFT) has shown how electronic properties like ionization potential, electron affinity, and chemical hardness can be correlated with reactivity and stability. researchgate.net Such computational approaches are invaluable for understanding the electronic contributions to biological activity.

Steric Effects:

The size and shape of substituents play a critical role in determining how a molecule fits into its binding site.

Bulky substituents can provide enhanced van der Waals interactions if they fit well within a large, hydrophobic pocket. However, they can also lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

The position of bulky groups is also critical. For instance, in a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, the placement of substituents at different positions led to significant variations in inhibitory activity against Mycobacterium tuberculosis ThyX. nih.govnih.gov

The following table outlines the expected correlations between substituent properties and biological efficacy for this compound analogues based on general principles and findings from related series.

| Substituent Property | Expected Impact on Biological Efficacy |

| Electronic | |

| Electron-donating groups (e.g., -NH2, -OCH3) | May enhance hydrogen bonding and interactions with electron-deficient regions of the target. |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | May favor interactions with electron-rich pockets and alter the pKa of the molecule. |

| Steric | |

| Small, flexible groups (e.g., methyl, ethyl) | Often well-tolerated and can explore small hydrophobic pockets. |

| Large, rigid groups (e.g., phenyl, benzyl) | Can provide significant binding affinity through hydrophobic and pi-stacking interactions if the binding site is accommodating. |

| Hydrogen bond donors/acceptors | Can form specific, directional interactions that are key for high-affinity binding. |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies would be instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50, Ki) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: LogP, molar refractivity.

Topological descriptors: Connectivity indices, shape indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound analogues are not yet prevalent in the literature, the general approach has been successfully applied to other classes of purine derivatives. For example, the investigation of acute toxicity of various 3,7-dihydro-1H-purine-2,6-dione derivatives provides a dataset that could be amenable to QSAR analysis to predict toxicity based on structural features. zsmu.edu.ua

The insights gained from such a QSAR model would be invaluable for guiding the design of new this compound analogues with improved potency and desired pharmacokinetic properties.

Computational Chemistry and in Silico Studies of 3 Amino 1h Purine 2,6 3h,7h Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as 3-Amino-1H-purine-2,6(3H,7H)-dione, might interact with a biological target.

Binding Affinity Predictions and Interaction Mode Analysis with Enzymes (e.g., Cyclooxygenase-2, Aurora Kinase, 4h2f protein)

A comprehensive search for molecular docking studies of this compound with the specific enzymes Cyclooxygenase-2 (COX-2), Aurora Kinase, and the protein designated as 4h2f did not yield any specific results. There are no available published data on the binding affinities (such as docking scores or binding free energies) or the specific interaction modes (like hydrogen bonds or hydrophobic interactions) between this compound and these particular protein targets. While general molecular docking studies exist for various purine (B94841) analogs and other heterocyclic compounds with these enzymes nih.govnih.govdergipark.org.trrsc.org, the focus of this article, this compound, has not been the subject of these specific published investigations.

Due to the lack of available data, a data table for binding affinities and interaction modes cannot be generated.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. A search for studies involving pharmacophore modeling based on the structure of this compound for the purpose of ligand design or virtual screening returned no specific research.

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are important indicators of a molecule's chemical reactivity and stability wikipedia.org.

No specific studies detailing quantum chemical calculations, including HOMO/LUMO analysis, for this compound could be located in the searched scientific literature. While the principles of HOMO-LUMO interactions are well-established youtube.com, and such calculations have been performed for other xanthine (B1682287) derivatives pmf.unsa.ba, data for this compound is not available.

Consequently, a data table of quantum chemical calculation results cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes of a ligand and its dynamic interactions within a protein's binding site. Despite the power of MD simulations in computational drug design researchgate.netnih.govrsc.org, no published studies were found that have performed molecular dynamics simulations specifically on this compound, either for conformational analysis in solution or to study its binding dynamics with any protein target.

Predictive Modeling for Biological Activity (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its structure. A search for any PASS predictions or similar predictive modeling studies for this compound did not yield any publicly available results. Therefore, a data table of predicted biological activities for this compound cannot be compiled.

Biological Activities and Potential Therapeutic Applications of Purine Dione Derivatives

Antimicrobial Spectrum and Efficacy

Derivatives of purine-dione have been investigated for their potential as antimicrobial agents, demonstrating a spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activities (e.g., E. coli, M. luteus, S. typhi, S. aureus)

Studies on purine-dione derivatives have revealed promising antibacterial properties. For instance, a study investigating novel purine (B94841) dione (B5365651) derivatives reported their pharmacological evaluation against several microbial strains, including Escherichia coli, Micrococcus luteus, Salmonella typhi, and Staphylococcus aureus nih.gov. While specific data for 3-Amino-1H-purine-2,6(3H,7H)-dione is limited, research on related aminated xanthones has shown that the nature of substituents is critical in determining their antibacterial spectra nih.gov. For example, certain aminated xanthone (B1684191) derivatives have demonstrated efficacy against Gram-positive bacteria like S. aureus nih.gov. Another study on oligo-3-aminopyridine showed strong antibacterial activity against the Gram-positive strains S. aureus and Enterococcus faecalis nih.gov.

Some plant-derived compounds and synthetic molecules have also shown activity against these bacteria. For instance, extracts from nine plant species demonstrated activity against E. coli and S. aureus nih.gov. Similarly, Rhein, an anthraquinone, exhibited bacteriostatic action against S. aureus mdpi.com. The antibacterial activity of extracts from Piper betle leaf has been confirmed against both S. aureus and E. coli rsc.org.

Table 1: Antibacterial Activity of Selected Compounds

| Compound/Extract | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Aminated Xanthones | S. aureus | Effective against Gram-positive bacteria | nih.gov |

| Oligo-3-aminopyridine | S. aureus, E. faecalis | Strong antibacterial activity | nih.gov |

| Plant Extracts | E. coli, S. aureus | Active against pathogens | nih.gov |

| Rhein | S. aureus | Bacteriostatic action (MIC: 12.5 µg/mL) | mdpi.com |

| Piper betle Leaf Extract | S. aureus, E. coli | High antibacterial efficiency | rsc.org |

| Purine Dione Derivatives | E. coli, M. luteus, S. typhi, S. aureus | Potential as antimicrobial agents | nih.gov |

Antifungal Activities (e.g., Candida albicans)

The antifungal potential of purine-dione derivatives has also been a subject of investigation. A study on novel purine dione derivatives included their evaluation against the fungal pathogen Candida albicans nih.gov. Research on aminothioxanthones, which are bioisosteres of xanthones, showed that certain derivatives exhibit inhibitory and broad-spectrum antifungal effects, including against C. albicans nih.gov. The mechanism of action for some of these compounds appears to involve the disruption of the fungal cell membrane and inhibition of virulence factors like dimorphic transition and biofilm formation nih.gov.

Other classes of compounds have also shown promise against C. albicans. For example, new amino-pyrimidine derivatives have demonstrated synergistic and significant activities against C. albicans nih.gov. A thioamide/ciprofloxacin hybrid also showed potent antifungal activity against this pathogen ekb.eg.

**Table 2: Antifungal Activity Against *Candida albicans***

| Compound/Derivative | Activity | Reference |

|---|---|---|

| Purine Dione Derivatives | Potential antifungal agents | nih.gov |

| Aminothioxanthones | Inhibitory and broad-spectrum antifungal effects | nih.gov |

| Amino-Pyrimidine Derivatives | Synergistic and significant activity | nih.gov |

| Thioamide/Ciprofloxacin Hybrid | Potent antifungal activity | ekb.eg |

Antiviral Activities and Mechanisms (e.g., Anti-herpes, Anti-HIV, Anti-influenzae)

The structural similarity of purine derivatives to endogenous nucleosides makes them prime candidates for the development of antiviral agents.

Research into the antiviral properties of amino-purine derivatives has shown activity against a range of viruses. For instance, prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD), known as Amdoxovir, have demonstrated enhanced anti-HIV activity compared to the parent compound nih.govnih.gov. The introduction of alkyl amino groups at the C6 position of the purine ring was found to significantly increase antiviral potency nih.gov.

Regarding influenza viruses, several purine analogs and other compounds have been investigated. Favipiravir, a purine nucleoside, is phosphorylated in cells and incorporated into the viral RNA, causing lethal mutations nih.gov. Other strategies include neuraminidase inhibitors that prevent the release of progeny virions nih.govacs.org. Peptides have also been explored as antiviral agents against influenza, acting as entry blockers, disrupting the viral envelope, or inhibiting viral replication researchgate.net.

Anticancer Potential and Cell-Line Specific Studies (e.g., HepG2, Huh7, MCF7, A549)

Purine derivatives are a well-established class of compounds in cancer chemotherapy. Various amino-purine-dione derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Studies have shown that purine derivatives with specific substitutions exhibit significant anticancer activity. For example, purine derivatives bearing a phenyl group at the C(8) position have shown potential for development into compounds with improved anticancer properties against cell lines such as Huh7 (liver), HCT116 (colon), and MCF7 (breast) nih.gov. In a panel of hepatocellular carcinoma cell lines, certain 8-substituted purine derivatives displayed remarkable cytotoxic effects in Huh7 and HepG2 cells nih.gov.

The A549 lung cancer cell line has also been a target for novel purine derivatives. Synthesized xanthine (B1682287) derivatives have been screened for their anticancer activity against A549 cells, with some compounds showing potent inhibitory activity nih.gov. Similarly, novel halogenated purines have demonstrated a highly selective inhibitory effect on non-small cell lung cancer A549 cells nih.gov. Furthermore, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxic activity against MCF-7 and HepG2 cells frontiersin.org. The anticancer potential of substituted "amino-alkyl-rhodamine" derivatives has also been investigated against the MCF-7 human breast cancer cell line researchgate.net.

Table 3: Anticancer Activity of Purine-Dione Derivatives and Analogs on Specific Cell Lines

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-substituted purine derivatives | Huh7 , HepG2 | Remarkable cytotoxic effects | nih.gov |

| 8-substituted purine derivatives | MCF7 | Medium cytotoxic activity | nih.gov |

| Xanthine derivatives | A549 | Potent antitumor activity | nih.gov |

| 2-amino-4-aryl-pyrimidine derivatives | MCF-7 , HepG2 , A549 | Potent cytotoxic activity | frontiersin.org |

| Halogenated purines | A549 | Highly selective inhibitory effect | nih.gov |

| Adamantane-substituted purines | MCF7 , HepG2 | Potent anti-cancer activity | nih.gov |

| Piperazine-containing purine derivatives | Huh7 , MCF7 | Potent activity | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Purine-dione derivatives, particularly xanthines, are known to possess anti-inflammatory properties nih.gov. Their mechanisms of action can include the inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP levels, and antagonism of adenosine (B11128) receptors nih.gov. Some substituted pyrimido-purine diones have been reported to act as atypical non-steroidal anti-inflammatory agents nih.gov. Furthermore, 1,8-disubstituted purine-2,6-diones have been shown to possess potent anti-inflammatory activity through adenosine receptor antagonism nih.gov.

The immunomodulatory effects of purine derivatives are closely linked to their anti-inflammatory actions. For instance, the purine nucleosides adenosine and inosine (B1671953) have been shown to regulate the inflammatory response, reducing leukocyte migration and the release of pro-inflammatory cytokines in a mouse model of pleurisy nih.gov. These effects are believed to be mediated by the activation of adenosine A2 subtype receptors nih.gov. Xanthine derivatives can also prevent the cytoskeletal reorganization of mesangial cells induced by the immunosuppressive agent cyclosporin (B1163) A, suggesting a protective role in certain inflammatory conditions nih.gov.

Antioxidant Properties

While specific studies on the antioxidant properties of this compound are not widely available, the purine scaffold is a component of molecules with significant antioxidant roles. Uric acid, the end product of purine metabolism in humans, is a major antioxidant in the blood. The antioxidant potential of various purine derivatives is an area of ongoing research. For example, certain xanthone derivatives, which are structurally related to purine-diones, have been investigated for their antioxidant activities. The antioxidant properties of such compounds often involve their ability to scavenge free radicals and chelate metal ions. Further research is needed to specifically elucidate the antioxidant capacity of this compound and its derivatives.

Neuropharmacological Activities

Anxiolytic and Antidepressant-like Effects

There is no direct scientific evidence available to confirm the anxiolytic or antidepressant-like effects of this compound. However, broader studies on purine-2,6-dione (B11924001) derivatives have shown potential in this area. For instance, research into 8-aminoalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been conducted to evaluate their psychotropic potential. nih.gov In these studies, certain derivatives that act as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands have demonstrated antidepressant-like and anxiolytic-like activities in mouse models. nih.gov One such derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was found to produce these effects in the forced swim test and the four-plate test. nih.gov This suggests that the purine-2,6-dione scaffold can be a basis for developing new agents with potential antidepressant and anxiolytic properties. nih.gov

Anti-Alzheimer Effects

Specific research on the anti-Alzheimer effects of this compound is not currently available. The broader investigation into purine metabolism in Alzheimer's disease has revealed alterations in the levels of various purine-related metabolites in different regions of the brain at early stages of the disease. nih.gov This suggests a potential link between purine pathways and Alzheimer's pathology. nih.gov Furthermore, a study on a human serum albumin-3-amino-1-propanesulfonic acid conjugate has shown that it can inhibit amyloid-β aggregation and improve cognitive function in an animal model of Alzheimer's disease, though this compound is structurally distinct from this compound. nih.gov

Antihyperuricemic and Anti-gout Research

There is a lack of direct research investigating the antihyperuricemic or anti-gout properties of this compound. Gout is a condition often associated with high levels of uric acid, which is a product of purine metabolism. nih.gov The enzyme xanthine oxidase is responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Drugs like allopurinol (B61711) function by inhibiting xanthine oxidase, thereby reducing uric acid production. youtube.comyoutube.com Studies have shown that the precursors to uric acid, xanthine and hypoxanthine, are elevated in the serum of gout patients, suggesting they could be potential biomarkers for the condition. nih.gov While this highlights the central role of purine metabolism in gout, specific studies on the effects of this compound in this context are absent.

Antitubercular and Anti-leishmanial Investigations

While direct studies on the antitubercular and anti-leishmanial activities of this compound are not available, research on related purine derivatives has shown some promise. A study on 2,6-disubstituted purines demonstrated anti-leishmanial activity against Leishmania donovani. nih.gov This suggests that the purine scaffold could be a starting point for the development of new anti-leishmanial agents. nih.gov Similarly, various flavonoid compounds linked with amines have also been investigated for their potent in vitro activity against parasites that cause cutaneous leishmaniasis. nih.gov

Antiarrhythmic and Hypotensive Activity Studies

No specific studies concerning the antiarrhythmic or hypotensive activities of this compound have been identified. The cardiovascular effects of other purine derivatives, namely methylxanthines like theophylline (B1681296) and caffeine (B1668208), are well-documented. nih.govresearchgate.netnih.gov These compounds are known to act as antagonists of adenosine receptors and can influence heart rate, blood pressure, and vascular tone. nih.govnih.gov For instance, aminophylline, a derivative of theophylline, has been observed to induce arrhythmias in clinical practice and in in-vitro cardiomyocyte models. frontiersin.org However, these findings cannot be directly extrapolated to this compound due to structural differences.

Research on Metabolic Disorders (e.g., dyslipidemia, hyperlipoproteinemia)

There is no direct research available on the effects of this compound on metabolic disorders such as dyslipidemia or hyperlipoproteinemia. A distant link can be made to caffeine, a well-known purine-2,6-dione derivative (1,3,7-trimethylxanthine), which has been noted for its lipolytic activity on fat cells and is used in some anti-cellulite cosmetic formulations. researchgate.net However, this does not provide any substantial evidence for a role of this compound in treating systemic metabolic disorders. The metabolism of amino acids, the building blocks of proteins, can be disrupted in various inherited metabolic disorders, but this is a separate area of research from the direct effects of this specific purine compound. nih.gov

Future Directions and Emerging Research Avenues for 3 Amino 1h Purine 2,6 3h,7h Dione Chemistry

Novel Synthetic Methodologies and Sustainable Synthesis of Purine (B94841) Diones

The future synthesis of 3-Amino-1H-purine-2,6(3H,7H)-dione and its analogs will likely be driven by the dual goals of innovation and sustainability. While direct synthesis of this specific compound is not yet widely reported, existing methods for purine and xanthine (B1682287) derivatives provide a fertile ground for development.

Classic approaches like the Traube synthesis, traditionally used for xanthine and its derivatives, could be adapted. nih.govmdpi.com This method typically involves the condensation of a substituted urea (B33335) with cyanoacetic acid, followed by nitrosation, reduction, and cyclization. nih.govbiointerfaceresearch.com A key challenge would be the introduction and maintenance of the N3-amino group, which might require novel protecting group strategies or a complete re-imagining of the synthetic sequence.

Modern synthetic chemistry offers more elegant and efficient solutions. One promising direction is the development of one-pot synthesis methods, which have been successfully employed for other xanthine derivatives. biointerfaceresearch.com These methods improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. Another area of exploration is the use of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be investigated for the direct introduction of an amino group at the N3 position of a suitable purine precursor. umich.edu

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Future methodologies will likely focus on:

Ultrasound-assisted synthesis: This technique has been shown to accelerate reactions and improve yields for other heterocyclic compounds, such as xanthenes, under milder conditions. nih.gov

Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact.

Use of sustainable catalysts: Employing non-toxic, recyclable catalysts is a key aspect of green synthesis.

A significant advancement would be the development of a reconstructive methodology, similar to what has been achieved for 2-aminopurine, which involves the transformation of a condensed polyazotic heterocyclic structure. mdpi.com Such an innovative approach could provide a more direct and efficient route to this compound.

Target Identification and Validation for New Biological Activities

A crucial step in realizing the therapeutic potential of this compound is the identification and validation of its biological targets. The purine-2,6-dione (B11924001) (xanthine) scaffold is known to interact with a variety of biological targets, including adenosine (B11128) receptors and phosphodiesterases. chemicalbook.com The introduction of an amino group at the N3 position could significantly alter its pharmacological profile, leading to novel biological activities.

Future research in this area will likely employ a range of modern target identification strategies:

Phenotypic Screening: The initial step often involves screening the compound against a panel of cancer cell lines or other disease models to identify any significant biological effects.

In Vitro Resistance Generation: For compounds showing antiparasitic or antimicrobial activity, generating resistant organisms and sequencing their genomes can pinpoint the molecular target. nih.gov

Chemoproteomic Approaches: This involves using the compound as a "bait" to pull down its protein binding partners from cell lysates. Affinity-based probes, where the compound is attached to a solid support, are a common tool in this approach. acs.org

Computational Target Prediction: A variety of bioinformatics tools can predict potential biological targets based on the chemical structure of the compound. nih.gov These predictions can then be experimentally validated.

Omics-Based Approaches: Techniques like transcriptomics and proteomics can reveal changes in gene and protein expression in cells treated with the compound, providing clues about its mechanism of action. acs.org

Once a potential target is identified, validation is essential. This can be achieved through various methods, including biophysical assays to confirm direct binding and genetic techniques like RNA interference (RNAi) or CRISPR to mimic the effect of the compound by modulating the expression of the target protein. nih.gov

Advanced Computational Approaches in Purine Dione (B5365651) Drug Discovery and Design

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design and optimization of new drug candidates. google.com For a novel scaffold like this compound, computational approaches will be pivotal in exploring its therapeutic potential.

Future research in this domain will likely involve a multi-faceted computational strategy:

Molecular Docking: This technique will be used to predict the binding mode of this compound and its analogs within the active sites of known and predicted biological targets. researchgate.net Docking studies can help to rationalize biological data and guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. biointerfaceresearch.com These models can then be used to predict the activity of newly designed compounds.

Virtual Screening: Large databases of chemical compounds can be virtually screened against a biological target to identify potential hits. This can be done using either ligand-based methods, which search for compounds similar to known active molecules, or structure-based methods, which dock compounds into the target's binding site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and identify key residues involved in binding.

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

The integration of these computational methods will allow for a more rational and efficient approach to the design and development of drugs based on the this compound scaffold.

Exploration of Structure-Activity Relationships in Complex Biological Systems

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides the principles for designing more effective and safer drugs. For this compound, a systematic exploration of SAR will be essential to unlock its full therapeutic potential.

Future research will need to investigate how modifications to the core structure of this compound affect its biological activity. This will involve the synthesis and biological evaluation of a library of analogs with systematic variations at different positions of the purine ring.

Key areas of SAR exploration will include:

| Position of Substitution | Potential Modifications | Rationale |

| N1 and N7 | Alkyl, aryl, or other functional groups | To modulate solubility, metabolic stability, and receptor interactions. |

| C8 | Aromatic or heteroaromatic rings, alkyl chains, or hydrogen bond donors/acceptors | This position is a common site of substitution in many biologically active xanthine derivatives and can significantly influence potency and selectivity. |

| N3-amino group | Acylation, alkylation, or incorporation into a heterocyclic ring | To fine-tune the electronic properties and steric bulk at this position, which could have a profound impact on target binding. |

Q & A

Basic: What synthetic strategies are effective for preparing 3-Amino-1H-purine-2,6(3H,7H)-dione derivatives, and how are they characterized?

Answer:

Synthesis typically involves functionalizing the purine core via substitution or coupling reactions. For example:

- Nucleophilic substitution : Introduce amino groups at position 3 using ammonia or protected amines under controlled pH and temperature .

- Fragment growing : Attach substituents (e.g., benzyl or ethyl groups) via alkylation or sulfonamide coupling, as seen in BRD4 inhibitor development .

Characterization methods : - NMR : Confirm regioselectivity of substitutions (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for 8-(2-hydroxyphenyl) derivatives .

Table 1 : Key Synthetic Routes and Analytical Techniques

| Reaction Type | Reagents/Conditions | Characterization Tools | Reference |

|---|---|---|---|

| Nucleophilic substitution | NH₃, DMF, 80°C | ¹H NMR, HPLC | |

| Fragment elongation | Benzyl halides, Et₃N, CH₂Cl₂ | X-ray crystallography, MS |

Basic: How do researchers determine the solubility and stability of this compound for biological assays?

Answer:

- Solubility profiling : Use polar solvents (DMSO, ethanol) with incremental water addition, monitored via UV-Vis spectroscopy .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track decomposition products .

Advanced: How does the substitution pattern on the purine core influence 5-HT6/D2 receptor affinity?

Answer:

Structural modifications critically impact receptor binding:

- Core type : 1,3-Dimethyl derivatives exhibit higher D2 affinity (Ki = 1 nM) than 3,7-dimethyl analogs (Ki = 85 nM) due to steric and electronic effects .

- Spacer optimization : A 3-methylene linker enhances 5-HT6 affinity by aligning the piperazine moiety with receptor pockets .

Methodological approach : - Perform competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for D2 receptors).

- Use molecular dynamics simulations to model ligand-receptor interactions .

Advanced: What strategies resolve contradictions in reported receptor affinity data for purine-dione derivatives?

Answer:

Discrepancies often arise from:

- Receptor subtype variability : Validate assays using standardized cell lines (e.g., HEK293 for 5-HT6) .

- Ligand purity : Confirm compound integrity via LC-MS before testing .

- Structural water molecules : Account for crystallographic water networks in binding pockets that alter affinity measurements .

Advanced: How can fragment-based drug design (FBDD) optimize this compound scaffolds?

Answer:

- Fragment screening : Identify low-affinity fragments (e.g., 3-benzyl-7-ethyl derivatives) via surface plasmon resonance (SPR) .

- Structure-guided growing : Use X-ray co-crystal structures (e.g., BRD4(BD1) complexes) to design sulfonamide extensions that improve binding ΔG by 2.5 kcal/mol .

Table 2 : Fragment Optimization Example

| Fragment (F1) | Optimized Compound (17) | ΔG (kcal/mol) | PDB Resolution |

|---|---|---|---|

| 3-Benzyl-7-ethyl-dione | 4-[(2-oxo-benzazepine)methyl]-dione | -9.2 → -11.7 | 1.2 Å |

Advanced: What role does the 3-amino group play in enzyme inhibition assays?

Answer:

The amino group:

- Enhances hydrogen bonding : Critical for binding to Trypanothione Synthetase (TryS) active sites, as seen in purine-dione derivatives with Ki < 10 μM .

- Modulates solubility : Protonation at physiological pH improves bioavailability for intracellular targets .

Experimental validation : - Replace the amino group with methyl or hydroxyl analogs and compare IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.